molecular formula C12H10N2O3 B2549600 2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione CAS No. 318247-26-6

2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione

Cat. No.: B2549600
CAS No.: 318247-26-6
M. Wt: 230.223
InChI Key: BXJQVUKDXXRURT-UHFFFAOYSA-N
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Description

2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.223. The purity is usually 95%.
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Scientific Research Applications

Synthetic Routes and Applications

Synthesis and Potential in Drug Discovery

The development of new synthetic pathways to access derivatives of pyrrolo-imidazopyridines, such as those related to 2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione, has been a focal point in medicinal chemistry. A notable approach involves the coupling of N-tosylhydrazones with 2-chloro-3-nitroimidazo[1,2-a]pyridines, leading to the formation of 3-nitro-2-(arylvinyl)imidazo[1,2-a]pyridine derivatives. This method facilitates rapid access to new libraries in the context of diversity-oriented synthesis (DOS), aiming to generate small molecules with significant structural diversity efficiently. Such compounds have shown promising antiproliferative activity against human cancer cell lines, underscoring their potential in drug discovery (Zhang et al., 2019).

Optical Properties and Material Applications

Luminescent Materials Development

The exploration of 1,3-diarylated imidazo[1,5-a]pyridine derivatives synthesized through a one-pot, three-component condensation process has uncovered compounds with remarkable optical properties. These materials exhibit two absorption maxima and an emission maximum with a significant Stokes' shift, varying quantum yields based on the substituent's chemical structure. Such characteristics indicate their utility in creating luminescent low-cost materials, potentially applicable in various optical devices and sensors (Volpi et al., 2017).

Corrosion Inhibition for Industrial Applications

Protection of Metal Surfaces

Investigations into derivatives of imidazo[1,2-a]pyridine, akin to this compound, have demonstrated efficacy as corrosion inhibitors for carbon steel in saline environments. The study of these compounds, using potentiometric polarization measurements and supported by theoretical calculations, suggests a mechanism of physical adsorption and adherence to the Langmuir adsorption isotherm. Such findings hint at the potential industrial applications of these compounds in protecting metal surfaces from corrosive damage (Kubba & Al-Joborry, 2020).

Properties

IUPAC Name

2-phenyl-7,7a-dihydro-5H-pyrrolo[1,2-c]imidazole-1,3,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-9-6-10-11(16)14(12(17)13(10)7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJQVUKDXXRURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)N(C(=O)N2CC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.